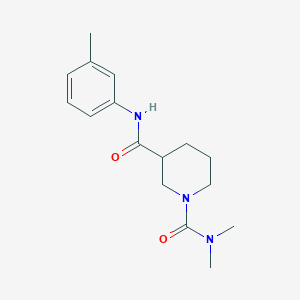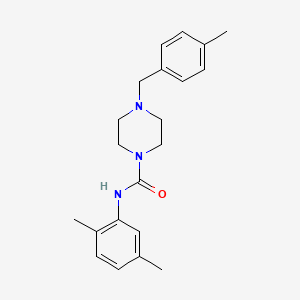![molecular formula C10H14BrCl2NO B5296100 [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5296100.png)
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride, also known as salbutamol hydrochloride, is a widely used medication for the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a selective beta-2 adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, thereby improving breathing.
Wirkmechanismus
Salbutamol hydrochloride is a selective beta-2 adrenergic receptor agonist that binds to and activates the beta-2 adrenergic receptors in the airways. This results in the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels. The increased cAMP levels lead to the relaxation of the smooth muscles in the airways and the dilation of the bronchioles, thereby improving breathing.
Biochemical and Physiological Effects:
In addition to its bronchodilator effect, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has other biochemical and physiological effects. It increases heart rate, cardiac output, and metabolic rate. It also stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Salbutamol hydrochloride is a useful tool in various research studies due to its selective activation of beta-2 adrenergic receptors. It has been used to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes such as asthma, COPD, and cardiovascular diseases. However, one limitation of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride is its short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the research on [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. One area of interest is the investigation of its potential use in the treatment of other medical conditions such as spinal cord injury and hyperkalemia. Another area of research is the development of new formulations and delivery systems to improve the efficacy and convenience of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride. Moreover, the role of beta-2 adrenergic receptors in different physiological and pathological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action.
Synthesemethoden
The synthesis of [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine. Finally, this compound is converted to [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride by reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Salbutamol hydrochloride has been extensively studied for its therapeutic efficacy in the treatment of respiratory disorders. It has also been investigated for its potential use in other medical conditions such as premature labor, hyperkalemia, and spinal cord injury. Moreover, [2-(4-bromo-2-chlorophenoxy)ethyl]ethylamine hydrochloride hydrochloride has been used as a tool in various research studies to investigate the role of beta-2 adrenergic receptors in different physiological and pathological processes.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClNO.ClH/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRGOHSKOORRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)Br)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-chlorophenoxy)-N-ethylethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5296026.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)
![1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)

![(3aR*,5S*,6S*,7aS*)-2-[4-(1H-pyrazol-3-yl)benzoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5296066.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5296080.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B5296086.png)
![methyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5296092.png)

![1-methyl-4-[(1R*,6S*)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5296113.png)
![7-[3-(1H-pyrazol-1-yl)propanoyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5296116.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5296122.png)